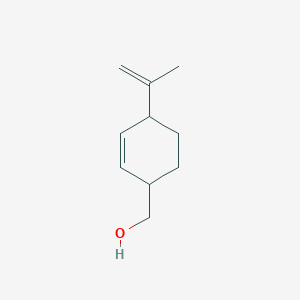
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, also known as perillyl alcohol, is an organic compound with the molecular formula C10H16O. It is a monoterpene alcohol found in the essential oils of various plants, including lavender, peppermint, and spearmint. This compound is known for its pleasant aroma and has been studied for its potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the oxidation of limonene, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically occurs under mild conditions and yields perillyl alcohol as the primary product .
Industrial Production Methods
In industrial settings, perillyl alcohol is often produced through the catalytic hydrogenation of perillaldehyde, another monoterpene derived from essential oils. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the aldehyde group to an alcohol group .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (palladium, platinum).
Substitution: Various nucleophiles, such as halides or amines.
Major Products Formed
Oxidation: Perillaldehyde, perillic acid.
Reduction: Dihydroperillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Limonene: A monoterpene hydrocarbon with a similar structure but lacks the hydroxyl group.
Perillaldehyde: An aldehyde derivative of perillyl alcohol with similar chemical properties but different reactivity.
Dihydroperillyl Alcohol: A reduced form of perillyl alcohol with different chemical and biological properties.
Eigenschaften
CAS-Nummer |
58940-40-2 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(4-prop-1-en-2-ylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,9-11H,1,4,6-7H2,2H3 |
InChI-Schlüssel |
BJSHXSUMHHKJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















